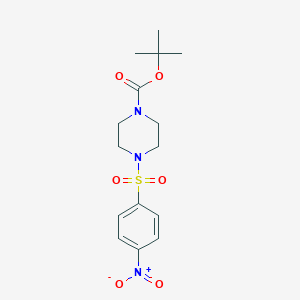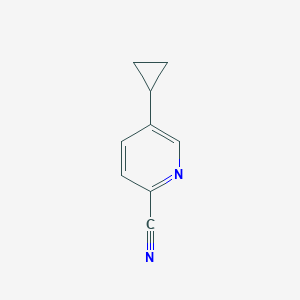
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester, also known as MPSES, is a chemical compound that belongs to the class of pyrazole derivatives. MPSES has been widely studied due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester is not yet fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). This compound has also been reported to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce the activity of COX-2. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been reported to inhibit platelet aggregation and to improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits good stability and solubility in various solvents. This compound has also been reported to exhibit low toxicity and good bioavailability. However, some limitations of this compound include its relatively high cost and the lack of a complete understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester. One potential direction is to investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Another direction is to explore the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of new synthetic methods for this compound and its analogs may lead to more efficient and cost-effective production of these compounds.
Synthesemethoden
The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester involves the reaction between 1-methyl-3-pyridinylamine and 1H-pyrazole-4-carboxylic acid, followed by the addition of ethyl chloroformate and sulfonyl chloride. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yields of this compound.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-platelet activities. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.
Eigenschaften
| 178879-98-6 | |
Molekularformel |
C13H16N4O4S |
Molekulargewicht |
324.36 g/mol |
IUPAC-Name |
ethyl 1-methyl-3-[methyl(pyridin-3-yl)sulfamoyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H16N4O4S/c1-4-21-13(18)11-9-16(2)15-12(11)22(19,20)17(3)10-6-5-7-14-8-10/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
WEDRPWBCHPXYQQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N(C)C2=CN=CC=C2)C |
Kanonische SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N(C)C2=CN=CC=C2)C |
| 178879-98-6 | |
Synonyme |
ethyl 1-methyl-3-(methyl-pyridin-3-yl-sulfamoyl)pyrazole-4-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-({3-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B63560.png)

![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)





![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)

![8,8a-dihydropyrrolo[1,2-d][1,2,4]triazine-1,6(2H,7H)-dione](/img/structure/B63590.png)

![2,3-Dihydrofuro[2,3-c]pyridine-7-carbonitrile](/img/structure/B63598.png)
